molecular formula C15H18N2O2S B13848408 N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide

N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide

Cat. No.: B13848408
M. Wt: 290.4 g/mol
InChI Key: NGHIIPMOIRQAET-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide is a complex organic compound with a unique structure that includes a methanesulfonamide group attached to a phenyl ring, which is further substituted with a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethyl-4-(4-methylpyridin-3-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in cancer therapy as a tyrosine kinase inhibitor.

    Tri(pyridin-4-yl)amine: Used in coordination chemistry and materials science.

Uniqueness

N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-10-5-6-16-9-14(10)15-11(2)7-13(8-12(15)3)17-20(4,18)19/h5-9,17H,1-4H3

InChI Key

NGHIIPMOIRQAET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=C(C=C(C=C2C)NS(=O)(=O)C)C

Origin of Product

United States

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